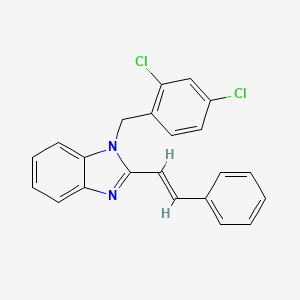

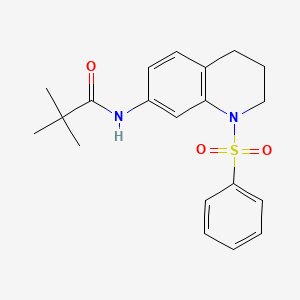

![molecular formula C16H16F2N6O2S B2959799 3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 2034532-39-1](/img/structure/B2959799.png)

3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide” belongs to a class of compounds known as triazolopyrimidines . Triazolopyrimidines are a type of heterocyclic compounds that have been widely studied due to their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis

The chemical reactions involving these compounds are often studied using the single point frontier molecular orbital (FMO) approach, applying the LUMO and the HOMO eigenvectors . This approach allows for the assessment of the electrophilic and nucleophilic FF values, condensed to the particular k atoms of molecules .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- A study by Hassan (2013) involved the synthesis of new 2-pyrazoline derivatives bearing benzenesulfonamide moieties, showing antimicrobial activity against various organisms, including E. coli and S. aureus (Hassan, 2013).

Enzyme Inhibition for Therapeutic Applications

- Ghorab et al. (2014) synthesized novel compounds incorporating pyrrole, pyrrolopyrimidine, and other moieties with benzenesulfonamide, showing potent inhibition against certain human carbonic anhydrase isoforms, which are relevant in cancer treatment (Ghorab et al., 2014).

Antiviral and Anticancer Properties

- Brzozowski (1998) reported on compounds with moderate to high anti-HIV and anticancer activity, showcasing the potential of sulfonamide derivatives in therapeutic applications (Brzozowski, 1998).

Heterocyclic Chemistry and Drug Synthesis

- Research by Ibrahim et al. (2011) on the acylation of heteroaromatic amines led to the synthesis of new classes of compounds like 1,2,3-Triazolo[4,5-b]pyridines, which are important in drug development (Ibrahim et al., 2011).

Antimicrobial and Pain Model Studies

- Lobo et al. (2015) synthesized a new series of compounds and tested them in a pathological pain model in mice, demonstrating anti-hyperalgesic and anti-edematogenic actions, which can be important for developing new pain management therapies (Lobo et al., 2015).

Mecanismo De Acción

Target of Action

It’s known that triazole compounds, which are a key component of this molecule, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets.

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This binding can lead to changes in the function of these targets, which could be the basis for the compound’s biological effects.

Biochemical Pathways

Triazole derivatives have been associated with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

Triazole compounds are commonly used in medicinal chemistry due to their safety profile and excellent therapeutic index . This suggests that the compound could potentially have favorable pharmacokinetic properties.

Result of Action

Given the wide range of biological activities associated with triazole compounds , it’s likely that the compound could have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compoundFor example, some compounds need to be stored at low temperatures or protected from light to maintain their stability .

Direcciones Futuras

The future directions in the study of these compounds could involve the development of new synthetic routes and the exploration of their potential pharmacological activities . Additionally, further studies could focus on the design and development of new target-oriented triazolopyrimidine-based drugs for the treatment of various diseases .

Análisis Bioquímico

Biochemical Properties

The 3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide compound has been found to interact with a variety of enzymes and receptors in the biological system . These interactions are believed to be due to the compound’s ability to bind in the biological system, a characteristic feature of the triazole compounds

Cellular Effects

Related triazolo pyrazine derivatives have shown anti-tumor activity against various cancer cell lines . These compounds have been found to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules . This could potentially involve enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

3,4-difluoro-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N6O2S/c1-10-20-21-16-15(19-5-7-24(10)16)23-6-4-11(9-23)22-27(25,26)12-2-3-13(17)14(18)8-12/h2-3,5,7-8,11,22H,4,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUBYWBRBNAYBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCC(C3)NS(=O)(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

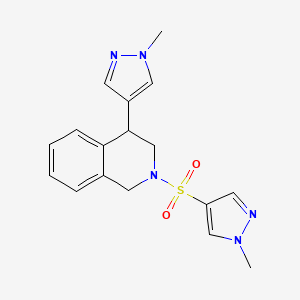

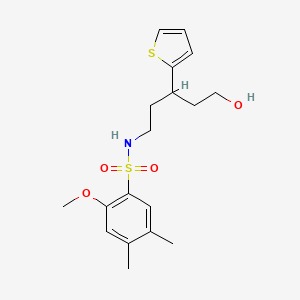

![N-(3-chlorophenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2959721.png)

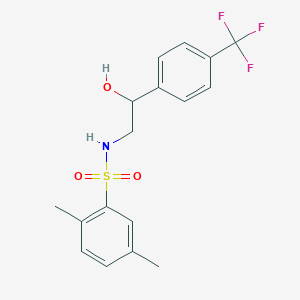

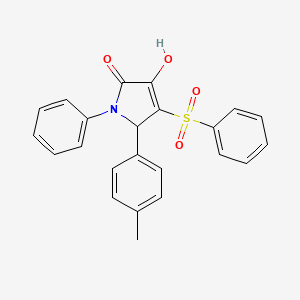

![6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2959723.png)

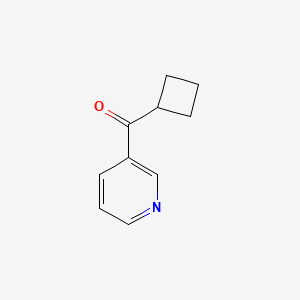

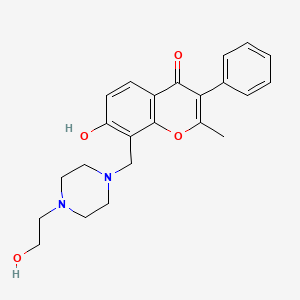

![N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2959727.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2959730.png)

![5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2959733.png)

methanone oxime](/img/structure/B2959736.png)